![molecular formula C18H16N4O4S B2641286 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-(7-甲基-4-氧代吡啶并[1,2-a][1,3,5]三嗪-2-基)硫代乙酰胺 CAS No. 896320-12-0](/img/structure/B2641286.png)
N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-(7-甲基-4-氧代吡啶并[1,2-a][1,3,5]三嗪-2-基)硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .
Molecular Structure Analysis
The precise configuration of molecules is a crucial determinant of their pharmacological properties. Hence, determining the spatial arrangement of substituents around a chiral carbon holds great importance in understanding and optimizing the therapeutic potential of drugs .Chemical Reactions Analysis
The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .科学研究应用
合成和化学性质
杂环化合物的合成:研究涉及杂环化合物的合成,包括三嗪酮衍生物,展示了创建具有潜在生物活性的化合物的技术。例如,已经探索了通过硫代硫脲及其与 Ni 和 Pd 的配合物的环化来合成噻二唑并苯胺,突出了硫和氮原子之间形成新键的过程 (Adhami 等人,2012).
抗疟疾和 COVID-19 应用:已经研究了一些磺酰胺衍生物治疗疟疾和 COVID-19 等疾病的潜力,利用计算和分子对接研究。这些研究重点关注磺酰胺衍生物的反应性和合成,展示了它们的潜在抗疟疾活性并探索了它们在其他治疗领域的应用 (Fahim & Ismael,2021).
生物活性与应用
杀幼虫和抗菌活性:对新型三嗪酮衍生物的研究表明,这些化合物具有杀幼虫和抗菌特性。这表明在开发新的杀虫剂或抗菌剂方面具有潜在的应用 (Kumara 等人,2015).
未来方向
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-2-5-15-20-17(21-18(24)22(15)9-11)27-10-16(23)19-12-3-4-13-14(8-12)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTJYBCCZIKMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。